4-Chloro-2-fluorobenzoic acid physical properties
4-Chloro-2-fluorobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-fluorobenzoic acid, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines key quantitative data, detailed experimental methodologies for property determination, and a logical workflow for a fundamental experimental procedure.
Core Physical Properties
4-Chloro-2-fluorobenzoic acid (CAS No. 446-30-0) is a halogenated aromatic carboxylic acid.[1] At ambient temperatures, it presents as a white to off-white crystalline solid.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, contributes to its chemical stability and polarity.[1]
Quantitative Data Summary
The known physical and chemical properties of 4-Chloro-2-fluorobenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Data Type |
| Molecular Formula | C₇H₄ClFO₂ | - |
| Molecular Weight | 174.56 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Experimental |
| Melting Point | 204-208 °C | Experimental[2][3][4] |
| Boiling Point | 274.7 ± 20.0 °C | Predicted[4] |
| pKa | 3.04 ± 0.10 | Predicted[1][4] |
| Water Solubility | Insoluble/Sparingly soluble | Experimental[1] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and dimethylformamide | Experimental[1] |
| Density | 1.4016 g/cm³ | Estimated[4] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of 4-Chloro-2-fluorobenzoic acid.
Melting Point Determination by Capillary Method
The melting point of 4-Chloro-2-fluorobenzoic acid is determined using the capillary melting point method, a standard procedure for crystalline solids.
Methodology:
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Sample Preparation: A small, dry sample of 4-Chloro-2-fluorobenzoic acid is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
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Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
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Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.
Solubility Determination
The solubility of 4-Chloro-2-fluorobenzoic acid in various solvents can be determined qualitatively and quantitatively.
Qualitative Methodology:
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A small amount of 4-Chloro-2-fluorobenzoic acid (approximately 10 mg) is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).
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The mixture is agitated at a constant temperature.
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Visual observation determines if the solid dissolves completely, partially, or not at all, categorizing it as soluble, sparingly soluble, or insoluble.
Quantitative Methodology (Shake-Flask Method): The octanol (B41247)/water partition coefficient (Kow), a measure of lipophilicity, has been determined for 4-chloro-2-fluorobenzoic acid using the shake-flask method.[5]
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Equilibration: A solution of 4-Chloro-2-fluorobenzoic acid is prepared in a mixture of n-octanol and water.
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Separation: The mixture is shaken vigorously to allow for the partitioning of the solute between the two immiscible phases and then allowed to stand for the phases to separate.
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Concentration Analysis: The concentration of the acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
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Kow Calculation: The octanol/water partition coefficient is calculated as the ratio of the concentration of the acid in the octanol phase to its concentration in the aqueous phase.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of 4-Chloro-2-fluorobenzoic acid can be experimentally determined by potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
Methodology:
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Solution Preparation: A standard solution of 4-Chloro-2-fluorobenzoic acid is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[1]
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Titration Setup: A calibrated pH electrode is immersed in the acidic solution, which is stirred continuously.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectral Analysis
Spectral data is crucial for the structural elucidation and identification of 4-Chloro-2-fluorobenzoic acid.
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
General Protocol:
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Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[6]
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Data Acquisition: The NMR spectrum is recorded on a high-resolution NMR spectrometer.
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Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.
2.4.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 4-Chloro-2-fluorobenzoic acid, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-C stretches, are expected.
General Protocol (KBr Pellet):
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Sample Preparation: A small amount of the dry sample is ground with potassium bromide (KBr) powder.
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Pellet Formation: The mixture is pressed into a thin, transparent pellet.
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Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the melting point of 4-Chloro-2-fluorobenzoic acid using the capillary method.
Caption: Workflow for Melting Point Determination.
